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Introduction
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a

multitude of natural products and synthetic pharmaceuticals with a broad spectrum of biological

activities.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding

make it a crucial pharmacophore in drug design.[4] Pyrrole-containing compounds have

demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, antiviral, and cholesterol-

lowering agents.[4][5] Notable drugs featuring a pyrrole core include the blockbuster

cholesterol-lowering drug Atorvastatin (Lipitor®), the nonsteroidal anti-inflammatory drug

(NSAID) Ketorolac, and the multi-targeted tyrosine kinase inhibitor Sunitinib (Sutent®), used in

cancer therapy.[6][7][8]

Given the significance of this heterocyclic motif, the development of efficient and versatile

synthetic methodologies for accessing substituted pyrroles is of paramount importance in drug

discovery and development.[9] This document provides detailed application notes and

experimental protocols for several of the most fundamental and widely utilized methods for the

synthesis of pyrrole-containing drug scaffolds: the Paal-Knorr Synthesis, the Hantzsch Pyrrole

Synthesis, the Van Leusen Pyrrole Synthesis, and the Barton-Zard Synthesis. Each section

includes a description of the reaction mechanism, a detailed experimental protocol, a table of

representative examples with reported yields, and a visual workflow diagram. Additionally, this

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 16 Tech Support

https://www.benchchem.com/product/b125735?utm_src=pdf-interest
https://pubs.acs.org/doi/10.1021/acsmedchemlett.8b00579
https://triggered.edinburgh.clockss.org/ServeContent?doi=10.3987%2Frev-07-622
https://www.researchgate.net/publication/343440709_Pseudonitrosites_as_masked_nitroalkenes_in_the_Barton-Zard_pyrrole_synthesis
https://www.allaboutchemistry.net/barton-zard-pyrrole-synthesis/
https://www.allaboutchemistry.net/barton-zard-pyrrole-synthesis/
https://en.wikipedia.org/wiki/Hantzsch_pyrrole_synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6421582/
https://en.wikipedia.org/wiki/Barton%E2%80%93Zard_reaction
https://www.mdpi.com/1420-3049/27/23/8456
https://patents.google.com/patent/EP1861364B1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


document presents detailed protocols for the synthesis of the pyrrole core of the prominent

drugs Atorvastatin and Sunitinib as practical examples.

Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic and straightforward method for preparing substituted

pyrroles, first reported independently by Carl Paal and Ludwig Knorr in 1884.[10][11] The

reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or

ammonia, typically under neutral or weakly acidic conditions.[2][12] The operational simplicity,

accessibility of starting materials, and generally good yields contribute to its widespread use in

both academic and industrial settings.[6][13]

Reaction Mechanism

The mechanism of the Paal-Knorr pyrrole synthesis begins with the nucleophilic attack of the

amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal

intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks

the second carbonyl group, forming a five-membered ring. The final step involves the

dehydration of this cyclic intermediate to yield the aromatic pyrrole ring.[11][14] The ring-closing

step is often the rate-determining step of the reaction.[14]
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Caption: Simplified workflow of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethyl-1-
phenylpyrrole[6]
Materials:

2,5-Hexanedione
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Aniline

Methanol

Concentrated Hydrochloric Acid

0.5 M Hydrochloric Acid

Ice

Procedure:

In a round-bottom flask, combine aniline (186 mg, 2.0 mmol), 2,5-hexanedione (228 mg, 2.0

mmol), and methanol (0.5 mL).

Add one drop of concentrated hydrochloric acid to the mixture.

Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

After the reflux period, cool the reaction mixture in an ice bath.

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

Collect the resulting crystals by vacuum filtration.

Recrystallize the crude product from a 9:1 methanol/water mixture (1 mL) to obtain pure 2,5-

dimethyl-1-phenylpyrrole.

Quantitative Data: Paal-Knorr Synthesis Examples
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1,4-
Dicarbonyl
Compound

Amine Conditions Product Yield (%) Reference

2,5-

Hexanedione
Aniline

MeOH, HCl

(cat.), reflux,

15 min

2,5-Dimethyl-

1-

phenylpyrrole

>60% [13]

2,5-

Hexanedione
Benzylamine

Water, 100°C,

15 min

1-Benzyl-2,5-

dimethylpyrro

le

96% [15]

2,5-

Hexanedione

Ammonium

acetate

Acetic acid,

reflux

2,5-

Dimethylpyrro

le

>60% [16]

1-Phenyl-1,4-

pentanedione
Aniline

Toluene, p-

TsOH, reflux

2-Methyl-1,5-

diphenylpyrro

le

79% [17]

3,4-Diethyl-

2,5-

hexanedione

Methylamine Acetic acid

1,3,4-Triethyl-

2,5-

dimethylpyrro

le

High [12]

Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis, named after Arthur Hantzsch, is a multi-component reaction

involving the condensation of a β-ketoester with ammonia or a primary amine and an α-

haloketone.[1][5] This method provides a versatile route to a wide variety of substituted pyrroles

and is particularly useful in combinatorial chemistry for generating libraries of pyrrole

derivatives.[18]

Reaction Mechanism

The mechanism begins with the reaction of the amine with the β-ketoester to form an enamine

intermediate. The enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-

haloketone. The subsequent loss of a water molecule forms an imine, which then undergoes an
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intramolecular nucleophilic attack to form the five-membered ring. Finally, elimination of a

proton and rearrangement of the double bonds leads to the aromatic pyrrole product.[5]
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Caption: General workflow for the Hantzsch pyrrole synthesis.

Experimental Protocol: General Procedure for Hantzsch
Pyrrole Synthesis
Materials:

β-Ketoester (e.g., ethyl acetoacetate)

α-Haloketone (e.g., chloroacetone)

Primary amine or ammonium acetate

Solvent (e.g., ethanol, acetic acid)

Procedure:

Dissolve the β-ketoester (1 equivalent) and the primary amine or ammonium acetate (1.1

equivalents) in the chosen solvent in a round-bottom flask.

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine

intermediate.

Add the α-haloketone (1 equivalent) to the reaction mixture.

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer

Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into ice-water and collect the precipitated product by vacuum

filtration.

Wash the crude product with water and then recrystallize from a suitable solvent (e.g.,

ethanol) to afford the pure substituted pyrrole.

Quantitative Data: Hantzsch Synthesis Examples
β-Ketoester

α-
Haloketone

Amine Product Yield (%) Reference

Ethyl

acetoacetate

Chloroaceton

e
Ammonia

Ethyl 2,4-

dimethylpyrro

le-3-

carboxylate

~45-55% [19]

Ethyl

acetoacetate

Phenacyl

bromide

Ammonium

acetate

Ethyl 2-

phenyl-4-

methylpyrrole

-3-

carboxylate

Good [5]

Methyl

acetoacetate

3-Bromo-2-

butanone
Benzylamine

Methyl 1-

benzyl-2,4,5-

trimethylpyrro

le-3-

carboxylate

Good [5]

Ethyl

benzoylacetat

e

Chloroaceton

e

Ammonium

acetate

Ethyl 4-

methyl-2-

phenylpyrrole

-3-

carboxylate

Moderate [19]

Van Leusen Pyrrole Synthesis
The Van Leusen pyrrole synthesis is a powerful [3+2] cycloaddition reaction that utilizes

tosylmethyl isocyanide (TosMIC) as a key building block to construct the pyrrole ring.[20][21]
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This method involves the reaction of TosMIC with a Michael acceptor (an electron-deficient

alkene) in the presence of a base.[22] The operational simplicity and broad substrate scope

make it a highly valuable tool for the synthesis of a diverse range of substituted pyrroles.[23]

Reaction Mechanism

The reaction is initiated by the deprotonation of the acidic α-proton of TosMIC by a base to form

a carbanion. This nucleophilic carbanion then undergoes a Michael addition to the electron-

deficient alkene. The resulting intermediate undergoes an intramolecular cyclization, followed

by the elimination of the tosyl group to form the pyrrole ring.[22]

TosMIC +
Michael Acceptor

+ Base

TosMIC Carbanion
Formation Michael Addition Intramolecular

[3+2] Cycloaddition
Elimination of
Tosyl Group

Substituted
Pyrrole

Click to download full resolution via product page

Caption: Logical flow of the Van Leusen pyrrole synthesis.

Experimental Protocol: General Procedure for Van
Leusen Pyrrole Synthesis[24]
Materials:

Tosylmethyl isocyanide (TosMIC)

Michael acceptor (e.g., α,β-unsaturated ketone, ester, or nitrile)

Base (e.g., sodium hydride, potassium carbonate)

Anhydrous solvent (e.g., THF, DMSO, DME)

Inert atmosphere (e.g., nitrogen or argon)

Procedure:
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To a stirred suspension of the base (1.2 equivalents) in the anhydrous solvent under an inert

atmosphere at 0 °C, add a solution of TosMIC (1 equivalent) in the same solvent dropwise.

Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the TosMIC anion.

Add a solution of the Michael acceptor (1 equivalent) in the anhydrous solvent dropwise to

the reaction mixture at 0 °C.

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the

progress by TLC.

Upon completion, cool the reaction mixture to 0 °C and quench with a saturated aqueous

solution of ammonium chloride.

Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate) (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the solution and remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization to

afford the desired substituted pyrrole.

Quantitative Data: Van Leusen Synthesis Examples
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Michael
Acceptor

Base Solvent Product Yield (%) Reference

Acrylonitrile NaH DMSO/Ether
3-

Cyanopyrrole
55-85% [2]

Ethyl acrylate NaH DMSO/Ether
Ethyl pyrrole-

3-carboxylate
Good [22]

Chalcone NaH DMSO/Ether
3-Benzoyl-4-

phenylpyrrole
Moderate [20]

Nitro-styrene K2CO3 Ethanol
3-Nitro-4-

phenylpyrrole
Good [22]

1-Indanone

derived

enone

t-BuOK THF

Indeno[1,2-

b]pyrrole

derivative

High [24]

Barton-Zard Synthesis
The Barton-Zard synthesis is a versatile method for preparing pyrrole-2-carboxylates from the

reaction of a nitroalkene with an α-isocyanoacetate under basic conditions.[7][25] This reaction,

reported by Derek Barton and Samir Zard in 1985, provides a powerful tool for accessing a

variety of substituted pyrroles.[7]

Reaction Mechanism

The mechanism involves the base-catalyzed deprotonation of the α-isocyanoacetate to form a

carbanion. This is followed by a Michael-type addition of the carbanion to the nitroalkene. The

resulting intermediate undergoes a 5-endo-dig cyclization. Subsequent elimination of the nitro

group and tautomerization leads to the formation of the aromatic pyrrole ring.[25]

Nitroalkene +
α-Isocyanoacetate

+ Base
Michael Addition 5-endo-dig

Cyclization
Nitro Group
Elimination Tautomerization Pyrrole-2-carboxylate
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Click to download full resolution via product page

Caption: Key steps in the Barton-Zard pyrrole synthesis.

Experimental Protocol: General Procedure for Barton-
Zard Synthesis[8]
Materials:

Nitroalkene

Ethyl isocyanoacetate

Base (e.g., potassium carbonate, DBU)

Solvent (e.g., ethanol, THF, acetonitrile)

Procedure:

To a solution of the nitroalkene (1 equivalent) and ethyl isocyanoacetate (1.1 equivalents) in

the chosen solvent, add the base (1.5 equivalents) at room temperature.

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction

progress by TLC. Reaction times can vary from 30 minutes to several hours.

Once the reaction is complete, cool the mixture to room temperature and remove the solvent

under reduced pressure.

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

pyrrole-2-carboxylate.

Quantitative Data: Barton-Zard Synthesis Examples
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Nitroalkene
Isocyanoac
etate

Base Solvent Yield (%) Reference

β-

Nitrostyrene

Ethyl

isocyanoacet

ate

K2CO3 Ethanol Good [25]

1-

Nitropropene

Ethyl

isocyanoacet

ate

DBU THF Good [7]

2-Nitro-1-

phenylpropen

e

Methyl

isocyanoacet

ate

t-BuOK THF Reasonable [2]

3-Nitro-2H-

chromene

Ethyl

isocyanoacet

ate

K2CO3 Ethanol 63-94% [8]

Application in Drug Synthesis: Case Studies
Synthesis of the Pyrrole Core of Atorvastatin (Lipitor®)
Atorvastatin, a leading drug for treating hypercholesterolemia, contains a central

polysubstituted pyrrole ring.[6] The industrial synthesis of Atorvastatin often employs a Paal-

Knorr reaction as a key step to construct this pyrrole core.[6][13]

Protocol: Paal-Knorr Synthesis of an Atorvastatin Intermediate[13]

This protocol describes the synthesis of a key acetonide-protected pyrrole intermediate of

Atorvastatin.

Materials:

Diketone of Atorvastatin (4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-

benzenebutaneamide)

Primary amine (tert-butyl (6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate)
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Toluene

Pivalic acid

n-Ethylmorpholine

Procedure:

To a solution of the primary amine (1 equivalent) in toluene, add the diketone of Atorvastatin

(1.09 equivalents).

Warm the mixture to 50 °C under a nitrogen atmosphere.

At 50 °C, add pivalic acid (0.7 equivalents) followed by n-ethylmorpholine (0.7 equivalents).

Heat the resulting suspension at reflux under a nitrogen atmosphere with concomitant

removal of water using a Dean-Stark apparatus until the reaction is complete (monitored by

HPLC).

Upon completion, cool the reaction mixture and proceed with the subsequent steps of

purification and deprotection to obtain the final Atorvastatin molecule.

Atorvastatin Diketone

Paal-Knorr
Condensation

Chiral Amine Sidechain

Protected Pyrrole
Intermediate Deprotection & Saponification Atorvastatin

Click to download full resolution via product page

Caption: Simplified synthetic route to Atorvastatin via Paal-Knorr reaction.

Synthesis of the Pyrrole Core of Sunitinib (Sutent®)
Sunitinib is an oral, multi-targeted receptor tyrosine kinase inhibitor approved for the treatment

of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[8] The synthesis of

Sunitinib involves the construction of a substituted pyrrole carboxamide intermediate.
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Protocol: Synthesis of a Key Sunitinib Pyrrole Intermediate

This protocol outlines the synthesis of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-

pyrrole-3-carboxamide, a key intermediate in the synthesis of Sunitinib.

Materials:

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Vilsmeier reagent (prepared from DMF and POCl3 or oxalyl chloride)

N,N-Diethylethylenediamine

Solvent (e.g., Dichloromethane)

Procedure:

Formylation: To a solution of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in an appropriate

solvent, add the Vilsmeier reagent at 0 °C. Stir the reaction mixture at room temperature until

the formylation is complete. Quench the reaction with an aqueous sodium acetate solution

and extract the product to obtain ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Amidation: React the formylated pyrrole ester with N,N-diethylethylenediamine, typically by

heating in the presence of a suitable solvent or neat, to form the corresponding amide, N-(2-

(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide. This intermediate is

then condensed with 5-fluoro-1,3-dihydroindol-2-one to yield Sunitinib.

Substituted
Pyrrole Ester

Vilsmeier-Haack
Formylation Amidation Pyrrole Carboxamide

Intermediate
Condensation with
5-Fluorooxindole Sunitinib

Click to download full resolution via product page

Caption: Key steps in the synthesis of the Sunitinib scaffold.

Conclusion
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The synthetic methods detailed in these application notes represent a fundamental toolkit for

the construction of pyrrole-containing drug scaffolds. The Paal-Knorr, Hantzsch, Van Leusen,

and Barton-Zard syntheses each offer distinct advantages in terms of substrate scope,

operational simplicity, and the types of substitutions that can be introduced onto the pyrrole

ring. A thorough understanding of these methodologies and their practical implementation is

crucial for researchers and scientists engaged in the design and development of novel

therapeutics. The provided protocols and data serve as a practical guide for the synthesis and

exploration of this vital class of heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

3. researchgate.net [researchgate.net]

4. allaboutchemistry.net [allaboutchemistry.net]

5. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

6. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

7. Barton–Zard reaction - Wikipedia [en.wikipedia.org]

8. mdpi.com [mdpi.com]

9. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr
condensation - Google Patents [patents.google.com]

10. Pyrrole synthesis [organic-chemistry.org]

11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

13. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR
CONDENSATION - Patent 1861364 [data.epo.org]

14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b125735?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acsmedchemlett.8b00579
https://triggered.edinburgh.clockss.org/ServeContent?doi=10.3987%2Frev-07-622
https://www.researchgate.net/publication/343440709_Pseudonitrosites_as_masked_nitroalkenes_in_the_Barton-Zard_pyrrole_synthesis
https://www.allaboutchemistry.net/barton-zard-pyrrole-synthesis/
https://en.wikipedia.org/wiki/Hantzsch_pyrrole_synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6421582/
https://en.wikipedia.org/wiki/Barton%E2%80%93Zard_reaction
https://www.mdpi.com/1420-3049/27/23/8456
https://patents.google.com/patent/EP1861364B1/en
https://patents.google.com/patent/EP1861364B1/en
https://www.organic-chemistry.org/synthesis/heterocycles/pyrroles.shtm
https://en.wikipedia.org/wiki/Paal%E2%80%93Knorr_synthesis
https://www.organic-chemistry.org/namedreactions/paal-knorr-pyrrole-synthesis.shtm
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20110511/patents/EP1861364NWB1/document.html
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20110511/patents/EP1861364NWB1/document.html
https://pubs.acs.org/doi/10.1021/jacs.6b09634
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. researchgate.net [researchgate.net]

16. alfa-chemistry.com [alfa-chemistry.com]

17. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

19. researchgate.net [researchgate.net]

20. Van Leusen Reaction [organic-chemistry.org]

21. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with
Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC
[pmc.ncbi.nlm.nih.gov]

22. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with
Tosylmethyl Isocyanides (TosMICs) a… [ouci.dntb.gov.ua]

23. mdpi.com [mdpi.com]

24. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr
condensation - Google Patents [patents.google.com]

25. US20110092717A1 - Process for the preparation of high purity sunitinib and its
pharmaceutically acceptable salt - Google Patents [patents.google.com]

To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
Pyrrole-Containing Drug Scaffolds]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125735#synthesis-of-pyrrole-containing-drug-
scaffolds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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